- Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation, Journal of the Chemical Society, 1995, (1995), 1057-64
Cas no 969-99-3 (Chlorpromazine Sulfoxide)
Chlorpromazine Sulfoxide structure
Product Name:Chlorpromazine Sulfoxide
CAS-Nr.:969-99-3
MF:C17H19ClN2OS
MW:334.863561868668
MDL:MFCD01706964
CID:804407
PubChem ID:70413
Update Time:2025-06-06
Chlorpromazine Sulfoxide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 10H-Phenothiazine-10-propanamine,2-chloro-N,N-dimethyl-, 5-oxide
- Chlorpromazine Sulfoxide
- 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
- CHLORPROMAZINE SULFOXIDE, BP STANDARD
- Chloropromazine sulfoxide
- Chlorpromazine sulphoxide
- Chlorpromazine-S-oxide
- Chlorpromazine-S-oxyd
- Opromazin
- Opromazine
- Oxychlorpromazine
- Secotil
- Transedon
- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1- amine S-oxide
- Phenothiazine, 2-chloro-10-[3-(dimethylamino)propyl]-, 5-oxide (6CI, 8CI)
- Aminazin sulfoxide
- Ba 2835
- Chlorpromazine 5-oxide
- Chlorpromazine 5-sulfoxide
- Chlorpromazine S-oxide
- NSC 170990
- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulphoxide)
- 969-99-3
- Chlorpromazine Sulphoxide 1.0 mg/ml in Methanol
- BRD-A94494639-001-01-6
- 2-CHLORO-10-(3-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE 5-OXIDE
- WLN: T C666 BN ISJ B3N1&1 EG IO
- 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-5-oxide
- Phenothiazine, oxide
- SCHEMBL1155596
- CHEMBL823
- 5293 RP
- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
- CPZ-SO
- 016U10PN9N
- Sulfoxide of chlorpromazine
- 2-chloro-10-[3-(dimethylamino)propyl]-5lambda4-phenothiazin-5(10H)-one
- CHLORPROMAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, oxide
- 10-(GAMMA-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
- BA-2835
- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, sulfoxide
- 3-(2-Chloro-5-oxido-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine #
- 3-[(5R)-2-chloro-5-oxophenothiazin-10-yl]-N,N-dimethylpropan-1-amine
- 2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
- NSC170990
- 5-Oxychlorpromazine
- 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine-5-oxide
- Q27216080
- BRN 0307255
- 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide
- NSC-170990
- DTXSID40871817
- 10-(.GAMMA.-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulfoxide)
- 10-(.gamma.-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
- 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
- EN300-262069
- UNII-016U10PN9N
- NS00001061
- 10H-Phenothiazine-10-propanamine,N-dimethyl-, 5-oxide
- CHLORPROMAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- NP 956
- BDBM50408507
- CHEBI:125461
- 10-(gamma-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
- Chlorpromazine sulfoxide hydrochloride
- OPROMAZINE [MI]
- CPZ-O
- 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine 5-oxide
- Chlorpromazine EP Impurity A
- 4-27-00-01312 (Beilstein Handbook Reference)
-
- MDL: MFCD01706964
- Inchi: 1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
- InChI-Schlüssel: QEPPAOXKZOTMPM-UHFFFAOYSA-N
- Lächelt: O=S1C2C(=CC(=CC=2)Cl)N(CCCN(C)C)C2C1=CC=CC=2
Berechnete Eigenschaften
- Genaue Masse: 334.09100
- Monoisotopenmasse: 334.090662
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 4
- Komplexität: 406
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topologische Polaroberfläche: 42.8
Experimentelle Eigenschaften
- Dichte: 1.35
- Schmelzpunkt: 115°
- Siedepunkt: 502.6°Cat760mmHg
- Flammpunkt: 257.8°C
- Brechungsindex: 1.687
- PSA: 42.76000
- LogP: 4.84060
Chlorpromazine Sulfoxide Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGIII
- Sicherheitshinweise: H303+H313+H333
- Toxizität:LD50 s.c. in mice: 102 mg/kg (Minami, Yoshimoto)
- Lagerzustand:Store at recommended temperature
Chlorpromazine Sulfoxide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | C424755-25mg |
Chlorpromazine Sulfoxide |
969-99-3 | 25mg |
$ 190.00 | 2023-09-08 | ||
| TRC | C424755-250mg |
Chlorpromazine Sulfoxide |
969-99-3 | 250mg |
$ 1478.00 | 2023-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000507 |
Chlorpromazine Sulfoxide |
969-99-3 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP467 |
Chlorpromazine sulfoxide |
969-99-3 | British Pharmacopoeia (BP) Reference Standard | ¥2822.46 | 2022-02-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000507 |
969-99-3 | ¥1556.7 | 2023-01-13 | ||||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP467 |
969-99-3 | 50MG |
¥2703.82 | 2023-01-06 | |||
| Enamine | EN300-262069-0.05g |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 0.05g |
$572.0 | 2024-06-18 | |
| Enamine | EN300-262069-0.1g |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 0.1g |
$600.0 | 2024-06-18 | |
| Enamine | EN300-262069-0.25g |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 0.25g |
$627.0 | 2024-06-18 | |
| Enamine | EN300-262069-0.5g |
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |
969-99-3 | 95% | 0.5g |
$654.0 | 2024-06-18 |
Chlorpromazine Sulfoxide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Nitrous acid Solvents: Acetonitrile
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: 2,2,2-Trifluoroethanol
Referenz
- Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, , 1-7
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; overnight, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Chemical modifications of N,N-dimethylalkylamino-substituted 2-chlorophenothiazine and their electrochemical behavior, Heterocycles, 2022, 104(4), 689-706
Herstellungsverfahren 5
Herstellungsverfahren 6
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Studies on phenothiazines. Part 2. Synthesis of several N-10-substituted phenothiazine sulfoxides and their spectroscopic characteristics, Pharmaceutica Acta Helvetiae, 1978, 53(8), 248-52
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid , Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Referenz
- Synthesis and synergistic antimycobacterial screening of chlorpromazine and its metabolites, MedChemComm, 2014, 5(4), 502-506
Herstellungsverfahren 10
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Peroxyadipic acid Solvents: Water ; 15 min, rt
Referenz
- A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Perchloric acid Catalysts: (OC-6-11)-Hexachloroiridate(2-) Solvents: Water ; 48 h, rt
Referenz
- Spectrophotometric Kinetic and Mechanistic Investigation of Chlorpromazine Radical Cation with Hexachloroiridate (IV) in Catalyzed Aqueous Acid Medium, ChemistrySelect, 2021, 6(33), 8472-8479
Herstellungsverfahren 13
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: Trichlorofluoromethane
Referenz
- Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Laser irradiated phenothiazines: New potential treatment for COVID-19 explored by molecular docking, Journal of Photochemistry and Photobiology, 2020, (2020),
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Preparative Microfluidic Electrosynthesis of Drug Metabolites, ACS Medicinal Chemistry Letters, 2013, 4(11), 1119-1123
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver-A comparison with other phenothiazines, Biochemical Pharmacology, 2010, 80(8), 1252-1259
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Use of ultraviolet spectroscopy to detect phenothiazine derivatives in chemical and toxicological studies of biological material, Farmatsiya (Moscow, 1987, 36(5), 34-40
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Studies on the effect of chlorpromazine and its derivatives on locomotor activity in mice, Taiwan Yaoxue Zazhi, 1983, 35(2), 190-7
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: L-Ascorbic acid , Acetic acid , Sodium acetate , Trisodium EDTA , Manganese diacetate , Oxygen , Ferrous sulfate heptahydrate Solvents: Water ; 2 h, pH 4, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5
Referenz
- Synthesis of potential drug metabolites by a modified Udenfriend reaction, Tetrahedron Letters, 2011, 52(7), 749-752
Chlorpromazine Sulfoxide Raw materials
Chlorpromazine Sulfoxide Preparation Products
Chlorpromazine Sulfoxide Verwandte Literatur
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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